molecular formula C19H14N2O4 B5885028 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate

4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate

Cat. No.: B5885028
M. Wt: 334.3 g/mol
InChI Key: HGWISILKFVXAJB-UHFFFAOYSA-N
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Description

4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C19H14N2O4 It is a derivative of pyrazinecarboxylic acid and features a benzyl group substituted with a phenoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this process are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl pyrazinecarboxylates.

Scientific Research Applications

4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The phenoxycarbonyl and pyrazinecarboxylate moieties can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is unique due to its combination of a benzyl group with a phenoxycarbonyl moiety and a pyrazinecarboxylate core. This structural arrangement provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(25-16-4-2-1-3-5-16)15-8-6-14(7-9-15)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWISILKFVXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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